molecular formula C5H5ClN2O B1590654 4-Amino-3-chloropyridin-2-ol CAS No. 55290-73-8

4-Amino-3-chloropyridin-2-ol

Cat. No.: B1590654
CAS No.: 55290-73-8
M. Wt: 144.56 g/mol
InChI Key: NZLGHNWBBDTVDK-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridin-2-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Amino-3-chloropyridin-2-ol has a wide range of applications in scientific research:

Safety and Hazards

4-Amino-3-chloropyridin-2-ol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

4-Amino-3-chloropyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1, which convert pyridine derivatives into their hydroxylated forms . This interaction highlights the compound’s potential in biocatalytic processes. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in pyridine metabolism can lead to changes in cellular metabolic flux . Furthermore, its role in biocatalytic processes can impact the production of essential metabolites, thereby influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes that catalyze the hydroxylation of pyridine derivatives . This hydroxylation process involves the addition of a hydroxyl group (-OH) to the pyridine ring, altering the compound’s chemical properties and biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions suggests its potential to modify other biomolecules through covalent bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or acting as a precursor for essential biomolecules . At higher doses, it may cause toxic or adverse effects, including potential harm to cellular structures and functions. Understanding the dosage thresholds and toxicological profiles is essential for its safe application in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of pyridine derivatives, leading to the formation of hydroxylated products . These metabolic pathways are crucial for the compound’s biotransformation and its subsequent biological activities. Additionally, the compound’s role in nucleophilic substitution reactions can influence the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 4-Amino-2-hydroxypyridine, followed by purification to obtain the desired product. Another method includes the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their hydroxylated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and hydroxylation, followed by purification techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloropyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl), which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and applications.

Properties

IUPAC Name

4-amino-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLGHNWBBDTVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552432
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-73-8
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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